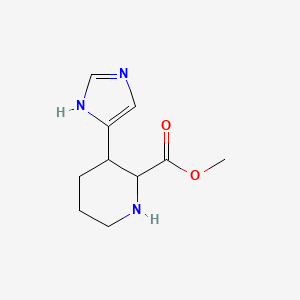
Lead ruthenium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead ruthenium oxide is a compound that combines lead and ruthenium with oxygen. This compound is known for its unique properties and has garnered significant interest in various scientific fields, particularly in catalysis and electrochemistry. The incorporation of lead into ruthenium oxide enhances its stability and activity, making it a promising material for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead ruthenium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of lead nitrate and ruthenium chloride in an aqueous solution, followed by calcination at high temperatures to form the oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing lead oxide and ruthenium oxide powders, followed by heating the mixture in a controlled atmosphere to achieve the desired compound. The process parameters, such as temperature and duration, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Lead ruthenium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in oxidation reactions.
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in the oxygen evolution reaction, where it facilitates the conversion of water to oxygen gas under acidic conditions.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of oxygen to water in fuel cells.
Substitution: this compound can undergo substitution reactions where lead or ruthenium atoms are replaced by other metal atoms to modify its properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the primary product is oxygen gas, while in reduction reactions, water is the main product.
Scientific Research Applications
Lead ruthenium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the oxygen evolution reaction and hydrogen evolution reaction.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in biosensors and bioelectrochemical systems.
Medicine: this compound is being investigated for its potential use in medical devices and as a component in drug delivery systems.
Industry: It is used in the production of supercapacitors and batteries due to its excellent electrochemical properties. Additionally, it is employed in the development of advanced materials for energy storage and conversion.
Mechanism of Action
The mechanism by which lead ruthenium oxide exerts its effects is primarily through its catalytic activity. In the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction. The molecular targets involved include water molecules and oxygen atoms, which interact with the surface of the catalyst to undergo the necessary chemical transformations.
Comparison with Similar Compounds
Lead ruthenium oxide can be compared with other similar compounds, such as:
Ruthenium oxide (RuO2): Known for its high catalytic activity but lacks the stability provided by lead.
Lead oxide (PbO): While it has some catalytic properties, it is not as effective as this compound in electrochemical applications.
Iridium oxide (IrO2): Another highly active catalyst for the oxygen evolution reaction, but it is more expensive and less abundant than ruthenium-based compounds.
The uniqueness of this compound lies in its combination of high catalytic activity and enhanced stability, making it a valuable material for various applications.
Properties
Molecular Formula |
O3PbRu |
|---|---|
Molecular Weight |
356 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3O.Pb.Ru/q3*-2;+2;+4 |
InChI Key |
IJPWJUOGZFZXDV-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



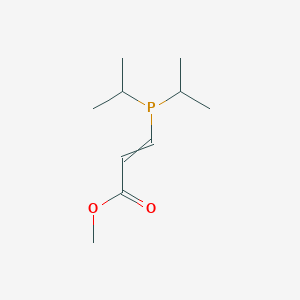
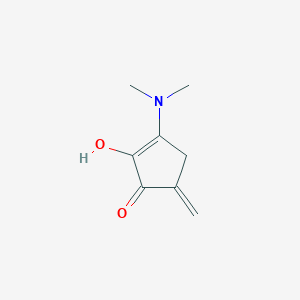
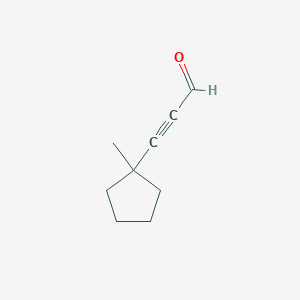
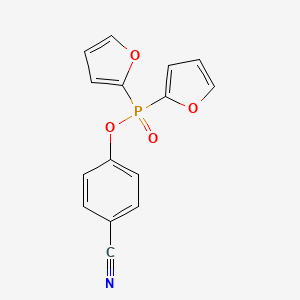
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
